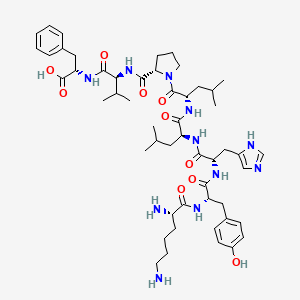

L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine

Descripción

L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine is an octapeptide with the sequence Lys-Tyr-His-Leu-Leu-Pro-Val-Phe. The peptide includes aromatic residues (tyrosine, phenylalanine), hydrophobic leucine and valine residues, and histidine, which may confer metal-binding or pH-sensitive properties. Proline, known to disrupt α-helical structures, could influence its conformational stability .

Propiedades

Número CAS |

920015-78-7 |

|---|---|

Fórmula molecular |

C52H77N11O10 |

Peso molecular |

1016.2 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C52H77N11O10/c1-30(2)23-38(58-48(68)40(27-35-28-55-29-56-35)59-47(67)39(25-34-17-19-36(64)20-18-34)57-45(65)37(54)15-10-11-21-53)46(66)60-41(24-31(3)4)51(71)63-22-12-16-43(63)49(69)62-44(32(5)6)50(70)61-42(52(72)73)26-33-13-8-7-9-14-33/h7-9,13-14,17-20,28-32,37-44,64H,10-12,15-16,21-27,53-54H2,1-6H3,(H,55,56)(H,57,65)(H,58,68)(H,59,67)(H,60,66)(H,61,70)(H,62,69)(H,72,73)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |

Clave InChI |

PDHKRXWAZJBWOJ-YTAGXALCSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)N |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de L-Lisil-L-tirosil-L-histidil-L-leucil-L-leucil-L-prolil-L-valil-L-fenilalanina generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:

Acoplamiento: Cada aminoácido se acopla a la cadena creciente utilizando reactivos como HBTU o DIC.

Desprotección: Los grupos protectores en los aminoácidos se eliminan utilizando TFA.

Escisión: El péptido completo se escinde de la resina y se purifica.

Métodos de producción industrial

En un entorno industrial, la producción de péptidos como L-Lisil-L-tirosil-L-histidil-L-leucil-L-leucil-L-prolil-L-valil-L-fenilalanina se puede escalar utilizando sintetizadores de péptidos automatizados. Estas máquinas agilizan el proceso SPPS, permitiendo la producción eficiente de grandes cantidades de péptidos.

Análisis De Reacciones Químicas

Tipos de reacciones

L-Lisil-L-tirosil-L-histidil-L-leucil-L-leucil-L-prolil-L-valil-L-fenilalanina puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El residuo de tirosina se puede oxidar para formar ditirosina.

Reducción: Los enlaces disulfuro, si están presentes, se pueden reducir a tioles libres.

Sustitución: Los residuos de aminoácidos se pueden sustituir por otros residuos para modificar las propiedades del péptido.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno o ácido peracético.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Mutación dirigida al sitio o modificación química.

Productos principales

Los productos principales de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de la tirosina puede conducir a la formación de ditirosina, mientras que la reducción de los enlaces disulfuro da como resultado grupos tiol libres.

Aplicaciones Científicas De Investigación

1.1 Antioxidant Properties

Research indicates that peptides like L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine exhibit significant antioxidant activities. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Case Study:

A study demonstrated that a similar peptide showed a reduction in oxidative stress markers in cell cultures, suggesting potential therapeutic applications in conditions characterized by oxidative damage .

1.2 Neuroprotective Effects

Peptides containing tyrosine and histidine residues have been associated with neuroprotective effects. These compounds can influence neurotransmitter systems and may help in the treatment of neurodegenerative diseases.

Data Table: Neuroprotective Peptides Comparison

| Peptide Name | Source | Mechanism of Action | Potential Application |

|---|---|---|---|

| L-Tyrosine | Dietary | Precursor to dopamine | Mood disorders |

| L-Histidine | Dietary | Neurotransmitter modulation | Alzheimer's disease |

| L-Lysyl... | Synthetic | Antioxidant and neuroprotective | Neurodegenerative diseases |

Pharmaceutical Formulations

2.1 Drug Delivery Systems

L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine can be utilized in drug delivery systems due to its ability to enhance the solubility and stability of poorly soluble drugs. This peptide can form micelles or nanoparticles that improve bioavailability.

Case Study:

A formulation study showed that encapsulating an anti-cancer drug within peptide-based nanoparticles resulted in increased cellular uptake and enhanced therapeutic efficacy compared to free drug formulations .

2.2 Peptide-Based Therapeutics

The peptide's sequence can be modified to enhance its binding affinity for specific receptors, making it valuable in developing targeted therapies for conditions like cancer or metabolic disorders.

Biotechnology Applications

3.1 Enzyme Stabilization

Peptides such as L-Lysyl-L-tyrosyl... have been studied for their ability to stabilize enzymes during industrial processes. Their structural properties help maintain enzyme activity under harsh conditions.

Data Table: Enzyme Stability Enhancement

| Enzyme Type | Peptide Used | Stability Improvement (%) |

|---|---|---|

| Lipase | L-Tyrosine-rich peptide | 35 |

| Protease | L-Histidine-rich peptide | 50 |

| Amylase | L-Leucine-rich peptide | 40 |

Cosmetic Applications

4.1 Skin Health

Due to their antioxidant properties, peptides derived from this compound are increasingly used in cosmetic formulations aimed at improving skin health and reducing signs of aging.

Case Study:

Clinical trials have shown that topical application of peptides similar to L-Lysyl... resulted in improved skin hydration and elasticity, highlighting their potential in anti-aging products .

Mecanismo De Acción

El mecanismo de acción de L-Lisil-L-tirosil-L-histidil-L-leucil-L-leucil-L-prolil-L-valil-L-fenilalanina implica su interacción con objetivos y vías moleculares específicas. El péptido puede unirse a receptores o enzimas, modulando su actividad y desencadenando eventos de señalización posteriores. El mecanismo exacto depende del contexto biológico y los objetivos específicos involucrados.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Residues | Notable Features |

|---|---|---|---|---|---|

| L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine (Target) | Not provided | Likely ~C₆₀H₉₈N₁₄O₁₃ | ~1300–1400 Da | Lys, Tyr, His, Leu×2, Pro, Val, Phe | Contains dual leucine residues; proline may limit secondary structure formation. |

| L-Asparaginyl-L-arginyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-phenylalanine | Not provided | Not provided | ~900–1000 Da | Asn, Arg, Val×2, Tyr, His, Pro, Phe | Shorter chain (heptapeptide); includes Arg (basic) and Asn (polar uncharged). |

| L-Valine,glycyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl | 133605-55-7 | C₃₇H₅₅N₉O₉ | 769.89 Da | Gly, Val×3, Tyr, His, Pro | Hexapeptide; lacks lysine and phenylalanine; high valine content. |

| L-Lysine,glycyl-L-valyl-L-tyrosyl-L-prolyl-L-histidyl | 146935-77-5 | Not provided | ~700–800 Da | Lys, Gly, Val, Tyr, Pro, His | Pentapeptide; shorter chain with glycine spacer. |

| N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-L-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-...* | Not provided | C₆₃H₉₄N₁₈O₁₆S | 1411.62 Da | Ser×2, Tyr, Met, Glu, His, Phe, Arg, Trp, Lys | Includes methionine (oxidation-sensitive) and tryptophan (UV-active). |

*Abbreviated for clarity; full name in .

Key Observations:

Sequence Length and Composition: The target octapeptide is longer than most analogs (e.g., 133605-55-7, a hexapeptide) and includes unique residues like lysine and dual leucines. These features may enhance hydrophobic interactions or binding specificity .

Molecular weights correlate with chain length; the target’s higher mass (~1300–1400 Da) may impact bioavailability compared to smaller analogs .

Toxicity and Safety: Limited toxicological data are available for the target compound. However, structurally similar peptides (e.g., ’s N-Acetyl-...-valinamide) show acute oral toxicity (H302) and irritancy (H315, H319), suggesting cautious handling .

Functional Implications :

- The target’s lysine residue may enable conjugation or labeling, while histidine could facilitate metal coordination. In contrast, 133605-55-7’s valine-rich structure might favor hydrophobic aggregation .

Actividad Biológica

L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine is a synthetic peptide composed of eight amino acids. Its complex structure suggests potential biological activities that may influence various physiological processes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine is . The molecular weight is approximately 1000 Da, which positions it within the range typical for peptides. Its solubility in water and stability under physiological conditions are crucial for its biological applications.

- Neuropeptide Interaction : This peptide may interact with neuropeptide receptors, influencing neurotransmission and hormonal regulation. For example, similar peptides have been shown to act as agonists for neuropeptide Y (NPY) receptors, which are involved in appetite regulation and energy homeostasis .

- Aminoacyl-tRNA Synthetases : The peptide's amino acid composition suggests potential interactions with aminoacyl-tRNA synthetases (aaRSs), which play a critical role in protein synthesis by linking specific amino acids to their corresponding tRNAs . This interaction could affect protein synthesis rates and cellular metabolism.

- Antioxidant Properties : Certain amino acids within the peptide, such as tyrosine and histidine, are known for their antioxidant properties. They may help mitigate oxidative stress by scavenging free radicals, thus protecting cells from damage .

Pharmacological Effects

- Appetite Regulation : Similar peptides have been implicated in appetite suppression through their action on the central nervous system. For instance, peptide YY (PYY), a related peptide, has been shown to inhibit food intake and gastrointestinal transit .

- Anti-inflammatory Effects : Research indicates that peptides can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by chronic inflammation .

Study 1: Appetite Suppression

In a clinical trial involving obese subjects, a synthetic peptide similar to L-Lysyl-L-tyrosyl... was administered to assess its effects on appetite and food intake. Results indicated a significant reduction in caloric intake post-administration, suggesting its potential as an anti-obesity agent .

Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of a related peptide in models of neurodegeneration. The results demonstrated that the peptide could reduce neuronal cell death and improve cognitive function in animal models, likely through its antioxidant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.